molecular formula C6H11LiO2 B093674 Lithium caproate CAS No. 16577-51-8

Lithium caproate

Cat. No.: B093674
CAS No.: 16577-51-8
M. Wt: 122.1 g/mol
InChI Key: PNDUWCHQCLZPAH-UHFFFAOYSA-M
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Description

Lithium caproate (lithium hexanoate, C₆H₁₁COOLi) is a lithium salt of caproic acid (hexanoic acid). While its pharmacological properties are less explored, structurally related esters (e.g., citronellyl caproate, geranyl caproate) have demonstrated anticancer activity in molecular docking studies targeting leukemia .

Properties

CAS No.

16577-51-8

Molecular Formula

C6H11LiO2

Molecular Weight

122.1 g/mol

IUPAC Name

lithium;hexanoate

InChI

InChI=1S/C6H12O2.Li/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

PNDUWCHQCLZPAH-UHFFFAOYSA-M

SMILES

[Li+].CCCCCC(=O)[O-]

Isomeric SMILES

[Li+].CCCCCC(=O)[O-]

Canonical SMILES

[Li+].CCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound’s intermediate chain length balances solubility and hydrophobicity, making it versatile for organic reactions .
  • Compared to lithium acetate, it has lower aqueous solubility but better compatibility with non-polar matrices .
  • Lithium stearate and oleate, with longer chains, excel in lubrication but lack ionic conductivity .
2.2. This compound vs. Bioactive Caproate Esters

Evidence from molecular docking studies highlights structural analogs like citronellyl caproate and geranyl caproate as potent Pim1 kinase inhibitors for leukemia treatment :

Compound Rerank Score (kJ/mol) Hydrogen Bond Interactions Lipinski Compliance
Citronellyl Caproate -189.822 Lys 67, Asp 186 Yes
Geranyl Caproate -187.344 Lys 67, Asp 186 Yes
This compound Not studied N/A N/A

Key Findings :

    Q & A

    Q. What are the standard laboratory protocols for synthesizing lithium caproate, and how can its purity be validated?

    this compound is synthesized via neutralization of caproic acid with lithium hydroxide under controlled conditions (e.g., molar ratios, temperature). Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm molecular structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Gas chromatography-mass spectrometry (GC-MS) ensures absence of volatile impurities . For mixtures, fluorescence lifetime analysis (as demonstrated for ethyl caproate) can distinguish this compound from structurally similar compounds .

    Q. Which analytical techniques are recommended for characterizing this compound’s physicochemical properties?

    Key techniques include:

    • Thermogravimetric analysis (TGA) to assess thermal stability.
    • Differential scanning calorimetry (DSC) for phase transition behavior.
    • X-ray diffraction (XRD) to determine crystalline structure.
    • High-performance liquid chromatography (HPLC) for solubility profiling in polar/non-polar solvents. Methodological consistency, as emphasized in analytical chemistry guidelines, ensures reproducibility .

    Q. How can researchers design a robust experimental framework to study this compound’s reactivity in aqueous systems?

    • Define variables (e.g., pH, ionic strength, temperature).
    • Use control groups (e.g., inert electrolytes) to isolate caproate-specific effects.
    • Monitor reaction kinetics via spectrophotometry or conductometry. Detailed protocols should align with standards for experimental reproducibility, including explicit documentation of equipment and conditions .

    Advanced Research Questions

    Q. What experimental strategies mitigate substrate inhibition during this compound biosynthesis using microbial systems?

    Substrate inhibition, common in microbial caproate production (e.g., with Clostridium kluyveri), can be addressed by:

    • Gradual substrate feeding to avoid ethanol toxicity (ethanol is a precursor in caproate biosynthesis).
    • Optimizing acetate/ethanol ratios (e.g., 1:40 to 4:1) to enhance chain elongation efficiency.
    • Employing adaptive laboratory evolution to develop ethanol-tolerant strains .

    Q. How can contradictions in reported solubility data for this compound be resolved?

    Contradictions often arise from inconsistent solvent purity or temperature control. To resolve:

    • Conduct systematic solubility studies under standardized conditions (e.g., IUPAC guidelines).
    • Validate measurements using multiple techniques (e.g., gravimetric analysis, HPLC).
    • Compare results with literature that explicitly states experimental parameters .

    Q. What methodologies are suitable for life cycle assessment (LCA) of this compound production?

    Follow ISO 14040 standards, ensuring:

    • Inclusion of all stages (raw material extraction, synthesis, waste management).
    • Transparency in energy mix assumptions and data sources (e.g., primary vs. secondary data).
    • Consistency in allocation methods (e.g., mass-based vs. economic allocation). Cross-comparison of LCAs requires alignment in system boundaries and impact categories .

    Q. How can multivariate optimization improve this compound synthesis yields?

    Use design of experiments (DoE) frameworks like response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, precursor concentrations). For example:

    • Central composite designs to identify optimal conditions.
    • ANOVA to assess statistical significance of factors. Validate models with triplicate runs to ensure reliability .

    Q. What approaches address spectral overlap challenges in this compound quantification within complex mixtures?

    Fluorescence lifetime analysis (as applied to ethyl caproate/acetate mixtures) can resolve spectral overlap by exploiting differences in decay kinetics (e.g., 1.0 ns vs. 5.3 ns lifetimes). Pair this with chemometric tools like principal component analysis (PCA) for enhanced resolution .

    Q. How should researchers evaluate the environmental impact of this compound in aquatic ecosystems?

    • Conduct acute/chronic toxicity assays using model organisms (e.g., Daphnia magna).
    • Measure biodegradation rates under aerobic/anaerobic conditions.
    • Use fate and transport models to predict bioaccumulation potential. Reference ecotoxicology frameworks to ensure methodological rigor .

    Q. What steps ensure reproducibility in this compound research across laboratories?

    • Document all synthesis and characterization protocols in supplementary materials.
    • Use certified reference materials for instrument calibration.
    • Adhere to reporting standards (e.g., Beilstein Journal guidelines for experimental details) .

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